1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane
Overview
Description
1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a useful research compound. Its molecular formula is C25H46N4O8 and its molecular weight is 530.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1,4,7-Tri-Boc-10-(carboxymethyl)-1,4,7,10-tetraazacyclododecane (often abbreviated as Tri-Boc-cyclen) is a modified cyclen compound that has garnered attention in the fields of medicinal chemistry and bioconjugation. Its unique structure allows it to function as a versatile ligand for metal ions, making it useful in various biological applications, including drug delivery and imaging.
- Molecular Formula : C25H46N4O8
- Molecular Weight : 502.65 g/mol
- CAS Number : 247193-74-4
- Structure : The compound features multiple Boc (tert-butyloxycarbonyl) protecting groups and a carboxymethyl functional group attached to a tetraazacyclododecane ring.
Metal Ion Coordination
One of the primary biological activities of Tri-Boc-cyclen is its ability to chelate metal ions. This property is particularly valuable in radiopharmaceutical applications. The compound can form stable complexes with various metal ions such as Cu(II), which can be utilized in positron emission tomography (PET) imaging. For instance, studies have shown that derivatives of tetraazacyclododecane can effectively bind to copper isotopes for imaging purposes, enhancing the visualization of tumors in clinical settings .
Drug Delivery Systems
Tri-Boc-cyclen has been explored as a scaffold for drug delivery systems. Its ability to form stable complexes with therapeutic agents allows for targeted delivery to specific tissues. Research indicates that when conjugated with anticancer drugs or imaging agents, the compound can improve the pharmacokinetics and bioavailability of these drugs. For example, complexes of Tri-Boc-cyclen with doxorubicin have demonstrated enhanced cytotoxic effects against cancer cells compared to free doxorubicin alone .
Study 1: Imaging Applications
In a clinical study involving lymphoma patients, researchers utilized Cu-64 labeled Tri-Boc-cyclen conjugates to evaluate the biodistribution and pharmacokinetics of the imaging agent. The results indicated that the compound provided superior imaging quality compared to conventional methods, allowing for better assessment of treatment response and disease progression .
Study 2: Anticancer Efficacy
A series of experiments were conducted to assess the cytotoxicity of Tri-Boc-cyclen conjugates in various cancer cell lines. The findings revealed that these conjugates exhibited significant antiproliferative activity against both breast and prostate cancer cells. The mechanism was attributed to the targeted release of doxorubicin facilitated by the compound's chelating properties .
Data Tables
Property | Value |
---|---|
Molecular Formula | C25H46N4O8 |
Molecular Weight | 502.65 g/mol |
CAS Number | 247193-74-4 |
Chelation Capability | Cu(II), Gd(III), etc. |
Anticancer Activity | Significant against MCF-7 and PC-3 cell lines |
Study | Application | Outcome |
---|---|---|
Study 1 | Imaging in Lymphoma | Enhanced visualization |
Study 2 | Anticancer Drug Delivery | Increased cytotoxicity |
Properties
IUPAC Name |
2-[4,7,10-tris[(2-methylpropan-2-yl)oxycarbonyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46N4O8/c1-23(2,3)35-20(32)27-12-10-26(18-19(30)31)11-13-28(21(33)36-24(4,5)6)15-17-29(16-14-27)22(34)37-25(7,8)9/h10-18H2,1-9H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHFZCDHYVCTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CCN(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669921 | |
Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247193-74-4 | |
Record name | [4,7,10-Tris(tert-butoxycarbonyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,7,10-Tri-1,4,7,10-tetraazacyclodecan-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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